2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]-
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Overview
Description
2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]- is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the thiazolidinedione family, which is known for its diverse biological activities, including antimicrobial, antioxidant, and hypoglycemic properties . The presence of the thiazolidinedione moiety makes it a versatile scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]- typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 2,4-thiazolidinedione with an appropriate aldehyde in the presence of a base, such as piperidine, in a solvent like ethanol . The reaction mixture is then refluxed for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts such as palladium on carbon (Pd/C) can facilitate hydrogenation steps in the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinedione ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidinedione derivatives.
Scientific Research Applications
2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]- has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through the activation of peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating gene expression related to glucose and lipid metabolism . By activating PPARs, the compound can improve insulin sensitivity and reduce blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.
Pioglitazone: Similar to rosiglitazone, used for its hypoglycemic effects.
Uniqueness
2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]- is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other thiazolidinedione derivatives . The presence of the hydroxy-naphthalenyl group enhances its antioxidant properties .
Properties
CAS No. |
161600-03-9 |
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Molecular Formula |
C14H11NO3S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
5-[(6-hydroxynaphthalen-2-yl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C14H11NO3S/c16-11-4-3-9-5-8(1-2-10(9)7-11)6-12-13(17)15-14(18)19-12/h1-5,7,12,16H,6H2,(H,15,17,18) |
InChI Key |
OQKNWSRRDIDCLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1CC3C(=O)NC(=O)S3 |
Origin of Product |
United States |
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